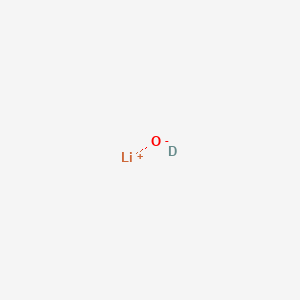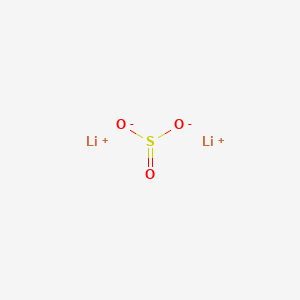
Lithium (2H)hydroxide
説明
Lithium (2H)hydroxide is a highly caustic metallic base with the chemical formula LiOD. It is a deuterated version of lithium hydroxide, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in various chemical reactions and industrial practices due to its unique properties .
作用機序
Target of Action
Lithium (2H)hydroxide, also known as EINECS 235-287-3 or Lithium deuteroxide solution, primarily targets carbon dioxide (CO2) . It acts as a high capacity adsorbent for CO2 capture . This makes it particularly useful in environments where CO2 capture is necessary, such as in certain industrial processes .
Mode of Action
The compound interacts with its target, CO2, through a process known as chemical adsorption . This process involves the adherence of CO2 molecules to the surface of this compound particles . The kinetics models showed that this process obeys the second order model .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the capture and storage of CO2 . By acting as an adsorbent, this compound can effectively capture CO2 and store it. This can have downstream effects on the concentration of CO2 in the environment .
Pharmacokinetics
Lithium has an extremely narrow therapeutic window .
Result of Action
The primary result of this compound’s action is the reduction of CO2 levels in the environment where it is applied . By capturing and storing CO2, this compound can help to reduce the concentration of this greenhouse gas .
生化学分析
Biochemical Properties
Lithium (2H)hydroxide participates in several biochemical reactions. It reacts with sulfuric acid resulting in the formation of lithium sulfate and water . It also reacts with carbon dioxide to form lithium carbonate and water
Cellular Effects
For instance, lithium has been used for CO2 adsorption due to its high CO2 storage capacity .
Molecular Mechanism
It is known that lithium hydroxide can inhibit enzymes that have magnesium as a co-factor
Temporal Effects in Laboratory Settings
Lithium hydroxide has been used for CO2 adsorption due to its high CO2 storage capacity .
Dosage Effects in Animal Models
Lithium has shown some effects in animal models of certain diseases .
Metabolic Pathways
Lithium hydroxide is often produced industrially from lithium carbonate in a metathesis reaction with calcium hydroxide .
Transport and Distribution
Lithium ions have been studied for their transport properties .
Subcellular Localization
Tools have been developed to predict the subcellular localization of proteins .
準備方法
Synthetic Routes and Reaction Conditions
Lithium (2H)hydroxide can be synthesized through direct high-temperature deuteration. This involves the reaction of lithium metal with deuterium gas at elevated temperatures. The process is straightforward and requires simple raw materials, resulting in highly pure deuterides .
Industrial Production Methods
Industrial production of lithium deuteroxide solution typically involves the deuteration of lithium hydroxide. This method is cost-effective and involves substituting hydrogen atoms in lithium hydroxide with deuterium. The process is carried out under controlled conditions to ensure high isotopic purity .
化学反応の分析
Types of Reactions
Lithium (2H)hydroxide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide.
Reduction: Can be reduced to lithium metal under specific conditions.
Substitution: Participates in nucleophilic substitution reactions where the deuterium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with lithium deuteroxide solution include deuterium gas, oxygen, and various nucleophiles. Reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
Major products formed from reactions involving lithium deuteroxide solution include lithium oxide, lithium metal, and various substituted compounds depending on the nucleophile used .
科学的研究の応用
Lithium (2H)hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in deuteration reactions to introduce deuterium into organic molecules.
Biology: Employed in studies involving isotopic labeling to trace biochemical pathways.
Medicine: Utilized in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Lithium hydroxide (LiOH): The non-deuterated version of lithium deuteroxide solution.
Sodium deuteroxide (NaOD): A similar deuterated compound where lithium is replaced by sodium.
Potassium deuteroxide (KOD): Another similar compound with potassium instead of lithium.
Uniqueness
Lithium (2H)hydroxide is unique due to its high isotopic purity and the presence of deuterium, which imparts distinct properties compared to its non-deuterated counterpart. These properties make it particularly valuable in applications requiring isotopic labeling and deuteration .
特性
InChI |
InChI=1S/Li.H2O/h;1H2/q+1;/p-1/i/hD | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFOQBRAJBCJND-DYCDLGHISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][O-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311607 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12159-20-5 | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12159-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (2H)hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium hydroxide (Li(OD)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (2H)hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)

![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)








